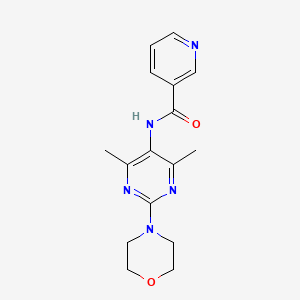

![molecular formula C17H19NO3 B2365462 3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436855-44-6](/img/structure/B2365462.png)

3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

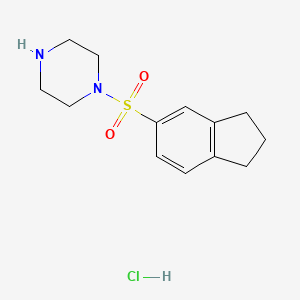

“3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the molecular formula C17H19NO3 . It is offered by several suppliers for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic heptene ring attached to a carboxylic acid group and a carbamoyl group that is further substituted with a 3,5-dimethylphenyl group .Scientific Research Applications

Polymer Synthesis and Characterization

3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is involved in the synthesis and characterization of new alicyclic polymers. These polymers are designed for use as 193 nm photoresist materials in lithography. They are based on various cycloaliphatic co- and terpolymers, exhibiting solubility in organic solvents and varying glass transition temperatures dependent on their structure and mode of polymerization (Okoroanyanwu et al., 1998).

Catalysis in Polymerization

This chemical is also involved in the field of catalysis, particularly in the addition polymerization of norbornene derivatives. These processes utilize (η3-allyl)palladium(II) catalysts and lead to the formation of homo- and copolymers containing functional groups (Reinmuth et al., 1996).

Chemical Reactions and Analysis

It plays a role in the study of the reaction of palladium 1,5-cyclooctadiene alkyl chloride with norbornene derivatives. This research is relevant to metal-catalyzed addition polymerization of functionalized norbornenes (Kang & Sen, 2004).

Photoreactive Polymer Applications

The compound is utilized in the development of photoreactive polymers like Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide). These polymers undergo photo-Fries rearrangement under UV irradiation, resulting in significant refractive index changes, making them suitable for optical applications such as waveguiding (Griesser et al., 2009).

Transition Metal Complex Preparation

It is also used in preparing transition metal complexes, such as dicopper(II), monocopper(I), diruthenium(II, III), and dimolybdenum(II,II) complexes. These complexes have been synthesized using either racemic or resolved forms of endo- and exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (Mccann et al., 1997).

properties

IUPAC Name |

3-[(3,5-dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-9-5-10(2)7-13(6-9)18-16(19)14-11-3-4-12(8-11)15(14)17(20)21/h3-7,11-12,14-15H,8H2,1-2H3,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDGTBBPOHBHDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole](/img/structure/B2365381.png)

![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/no-structure.png)

![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)

![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2365390.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2365392.png)

![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)

![3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2365396.png)

![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)

![2-{[6-acetyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide](/img/structure/B2365402.png)